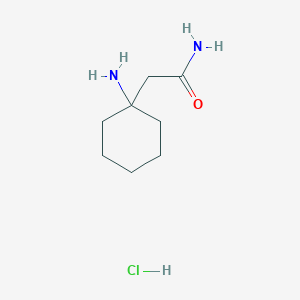

2-(1-Aminocyclohexyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Aminocyclohexyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 2138020-85-4 . It has a molecular weight of 192.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H16N2O.ClH/c9-7(11)6-8(10)4-2-1-3-5-8;/h1-6,10H2,(H2,9,11);1H . This indicates that the compound has a cyclohexyl group attached to an acetamide group, and it is in the form of a hydrochloride salt . Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 192.69 .Scientific Research Applications

Chemical Synthesis and Reactions :

- Bannard et al. (1971) discussed the reaction of trans-2-Acylaminocyclanols with thionyl chloride, leading to the production of D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride. This study emphasizes the use of trans-2-acetamidocyclanols for conversion to cis-2-aminocyclohexanol derivatives through thionyl chloride inversion reaction (Bannard, Gibson, & Parkkari, 1971).

- Ziora and Kafarski (2009) explored the amidoalkylation of phosphorus trichloride with acetamide and alkyl oxocycloalkanecarboxylates, revealing the formation of several side-products, including 1-aminocycloalkanephosphonic acids (Ziora & Kafarski, 2009).

Pharmacological Applications :

- Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, examining their inhibitory activity on detrusor contraction, highlighting the potential therapeutic applications in treating overactive detrusor (Take, Okumura, Tsubaki, Terai, & Shiokawa, 1992).

- Pękala et al. (2011) synthesized trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and evaluated their anticonvulsant activity, finding one compound particularly effective in mouse models (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).

Astrochemistry :

- Foo et al. (2018) discussed the formation of acetamide in the interstellar medium, indicating the molecule's role as a precursor for amino acids and its stability among the C2H5NO isomer family (Foo, Surányi, Guljas, Szőri, Villar, Viskolcz, Csizmadia, Rágyanszki, & Fiser, 2018).

Organic Chemistry and Material Science :

- Magadum and Yadav (2018) conducted chemoselective acetylation of 2-aminophenol using immobilized lipase, an important process in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

- Karmakar, Sarma, and Baruah (2007) studied structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, contributing to material science and crystallography (Karmakar, Sarma, & Baruah, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-(1-aminocyclohexyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-7(11)6-8(10)4-2-1-3-5-8;/h1-6,10H2,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAZHQFDARQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)

![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B2565430.png)